molecular formula C7H6F3N B151390 3,4,5-Trifluorobenzylamine CAS No. 235088-69-4

3,4,5-Trifluorobenzylamine

Cat. No. B151390
M. Wt: 161.12 g/mol
InChI Key: AJGBQAAXUVSBCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves the use of aromatic nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method showcases the utility of fluorinated aromatic compounds as precursors in the synthesis of more complex molecules. Additionally, 3,4,5-trifluorobenzeneboronic acid has been utilized as a catalyst in the synthesis of 4-pyrazolyl 1,4-dihydropyridines, demonstrating the versatility of trifluorobenzene derivatives in facilitating organic reactions .

Molecular Structure Analysis

The molecular structures of fluorinated aromatic compounds can be quite intricate due to the presence of fluorine atoms, which can significantly influence the geometry and electronic properties of the molecule. For example, X-ray crystallography of the synthesized tetrafluorobenzene derivatives revealed unusually large bond angles around the phosphorus atoms, indicating the steric hindrance imposed by the bulky substituents . Similarly, the crystal structures of tri(o-fluorobenzyl)tin esters showed a trigonal bipyramidal structure around the tin atoms, forming one-dimensional linear polymers .

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including oxidation and methylation. In the case of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, the phosphorus atoms were oxidized and methylated to yield bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives . These reactions not only modify the chemical structure but also the electronic properties of the molecules, which can be probed by techniques such as 19F NMR spectroscopy.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. The electronegativity of fluorine affects the electron distribution within the molecule, which can be observed in spectroscopic measurements. For instance, 19F NMR spectroscopy was used to reflect the crowded structures of the synthesized tetrafluorobenzene derivatives . Electrochemical measurements can also provide insights into the redox properties of these molecules, which are crucial for understanding their behavior in various chemical environments.

Scientific Research Applications

Aminomethylation of Ortho-pyridyl C-H Bonds

Tris[N,N-bis(trimethylsilyl)amido] complexes, particularly those of yttrium and gadolinium, have shown promising results as catalysts for the ortho-C-H bond addition of pyridine derivatives and N-heteroaromatics into the C═N double bond of nonactivated imines, leading to aminomethylated products. In this process, the addition of secondary amines, such as dibenzylamine, markedly enhances the catalytic activity, suggesting potential utility in synthetic organic chemistry and materials science (Nagae et al., 2015).

Synthesis of Hexaazaisowurtzitanes

A study exploring the reactivity of polyfluorobenzylamines, including 3,4,5-trifluorobenzylamine, towards condensation with glyoxal revealed the formation of corresponding hexabenzyl substituted hexaazaisowurtzitanes. This synthesis provides insights into the structural aspects and potential applications of these compounds in various fields like materials science and nanotechnology (Kerscher et al., 2006).

Bromination of Aromatic Compounds

The synthesis of 2,4,5-trifluorobromobenzene, an intermediate with significant applications in the synthesis of biologically active peptides and fluorescent reagents, was efficiently achieved in a microreactor using FeBr3 as a catalyst. This method's efficiency and ease of handling underline the potential of 3,4,5-trifluorobenzylamine derivatives in pharmaceutical and chemical industries (Deng et al., 2016).

Structural and Spectroscopic Studies

Detailed spectroscopic studies and quantum chemical simulations of 4-(trifluoromethyl)benzylamine provided insights into its stable geometry, vibrational modes, and electronic properties. These findings are crucial for understanding the compound's reactivity and potential applications in various scientific domains, such as materials science and molecular engineering (Arjunan et al., 2018).

Synthesis of Imines

The use of Tris(2,2,2-trifluoroethyl)borate as a reagent for the formation of various imines by condensation of amides or amines with carbonyl compounds is noteworthy. The mild conditions, operational simplicity, and no need for special workup or isolation procedures highlight the compound's significance in synthetic organic chemistry (Reeves et al., 2015).

Safety And Hazards

3,4,5-Trifluorobenzylamine may cause severe skin burns and eye damage. It may also cause respiratory irritation . In the event of a fire, it can produce hazardous combustion gases or vapors .

properties

IUPAC Name

(3,4,5-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGBQAAXUVSBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380349
Record name 3,4,5-Trifluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluorobenzylamine

CAS RN

235088-69-4
Record name 3,4,5-Trifluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235088-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluorobenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
T Kerscher, TM Klapötke, B Krumm, K Polborn… - Journal of fluorine …, 2006 - Elsevier
Polyfluorinated hexabenzyl hexaazaisowurtzitanes - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download full issue …
Number of citations: 14 www.sciencedirect.com
Z Fang, L Jia, N Yan, X Jiang, X Ren, S Yang, S Liu - InfoMat, 2022 - Wiley Online Library
Wide‐bandgap (≥1.68 eV) inverted perovskite solar cells (PSCs) have been recognized as promising top component cells on the commercial crystalline silicon cell to surpass its …
Number of citations: 23 onlinelibrary.wiley.com
N Estrada-Ortiz, CG Neochoritis… - ACS Medicinal …, 2017 - ACS Publications
Based on a combination of an Ugi four component reaction and a ring closing metathesis, a library of novel artificial macrocyclic inhibitors of the p53–MDM2 interaction was designed …
Number of citations: 43 pubs.acs.org
ER Bartholomew, EC Volpe… - Journal of the …, 2013 - ACS Publications
Treatment of cis-(Me 3 P) 4 FeMe 2 with ortho-substituted diarylimines afforded 2 equiv of MeH, PMe 3 , and {mer-κC,N,C′-(Ar-2-yl)CH 2 NCH(Ar′-2-yl)}Fe(PMe 3 ) 3 (Ar = 3,4,6-(F) …
Number of citations: 18 pubs.acs.org
L Yang, H Zhou, Y Duan, M Wu, K He, Y Li… - Advanced …, 2023 - Wiley Online Library
Judicious tailoring of the interface between the SnO 2 electron‐transport layer and the perovskite buried surface plays a pivotal role in obtaining highly efficient and stable perovskite …
Number of citations: 34 onlinelibrary.wiley.com
L Skalniak, A Twarda‐Clapa, CG Neochoritis… - The FEBS …, 2019 - Wiley Online Library
The p53 protein is engaged in the repair of DNA mutations and elimination of heavily damaged cells, providing anticancer protection. Dysregulation of p53 activity is a crucial step in …
Number of citations: 11 febs.onlinelibrary.wiley.com
E Bartholomew - 2013 - ecommons.cornell.edu
Aryl-based chelates containing oxazoline or imine donors were synthesized, and their reactivity with 1st -row transition metals were investigated in an attempt to generate metal …
Number of citations: 0 ecommons.cornell.edu
ME Benhalouche, HY Huang, A Miloudi, H Doucet… - Comptes Rendus …, 2019 - Elsevier
The influence of fluoro substituents on the aryl group of N-methyl-N-benzylacetamides and N-methyl-N-benzylbenzamides on the regioselectivity of palladium-catalyzed direct arylations …
Number of citations: 4 www.sciencedirect.com
T Nie, Z Fang, X Ren, Y Duan, S Liu - Nano-Micro Letters, 2023 - Springer
Perovskite-based tandem solar cells have attracted increasing interest because of its great potential to surpass the Shockley–Queisser limit set for single-junction solar cells. In the …
Number of citations: 19 link.springer.com
DA Weerakoon - 2014 - search.proquest.com
Plasminogen activator inhibitor type-1 (PAI-1) is a member of the serine protease inhibitor (serpin) superfamily. Excessive levels of PAI-1 inhibit urokinase-type plasminogen activator (…
Number of citations: 1 search.proquest.com

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